N-(3-ethylphenyl)-2-phenylbutanamide
Description
N-(3-Ethylphenyl)-2-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the 2-position and a 3-ethylphenyl group at the nitrogen atom. The ethyl substituent on the aromatic ring distinguishes it from related compounds, influencing its electronic, steric, and solubility profiles .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-14-9-8-12-16(13-14)19-18(20)17(4-2)15-10-6-5-7-11-15/h5-13,17H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
GCWRJLYBZCMHSL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)
- Molecular Formula: C₁₇H₁₉NO
- Molar Mass : 253.34 g/mol
- Key Difference : Methyl group at the 3-position of the phenyl ring.
- This may result in lower membrane permeability compared to the ethyl analog. Methyl groups are common in drug design for moderate steric effects without significant metabolic instability .
N-(2-Chlorophenyl)-2-phenylbutanamide (CAS 346727-17-1)
- Molecular Formula: C₁₆H₁₆ClNO
- Molar Mass : 273.76 g/mol
- Key Difference : Chlorine atom at the 2-position of the phenyl ring.
- Impact: The chlorine atom is electron-withdrawing, which could enhance stability against oxidative degradation. However, it may reduce solubility in nonpolar solvents compared to ethyl or methyl analogs. Chlorinated aromatic rings are often used to modulate binding affinity in pharmaceuticals .
Modifications on the Butanamide Chain
3-Oxo-2-phenylbutanamide (Item No. 28359)
- Key Difference : Ketone group at the 3-position of the butanamide chain.
- Impact: The oxo group introduces polarity, increasing solubility in hydrophilic environments. This compound is a known precursor in amphetamine synthesis, highlighting the reactivity of the ketone group in reductive amination pathways. In contrast, N-(3-ethylphenyl)-2-phenylbutanamide lacks this functional group, likely exhibiting greater metabolic stability .
2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1)
- Molecular Formula: C₁₃H₁₅NO₂
- Molar Mass : 217.26 g/mol
- Key Difference : Acetyl and methyl groups on the butanamide chain.
- The methyl group may restrict conformational flexibility, affecting binding specificity. Such modifications are common in agrochemicals and pharmaceuticals for fine-tuning activity .
Physicochemical Properties Comparison
| Compound | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| This compound | Not provided | 3-Ethylphenyl | High lipophilicity (predicted) |
| N-(3-Methylphenyl)-2-phenylbutanamide | 253.34 | 3-Methylphenyl | Moderate lipophilicity |
| N-(2-Chlorophenyl)-2-phenylbutanamide | 273.76 | 2-Chlorophenyl | Electron-withdrawing, polar |
| 3-Oxo-2-phenylbutanamide | Not provided | 3-Ketone | High polarity, reactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
